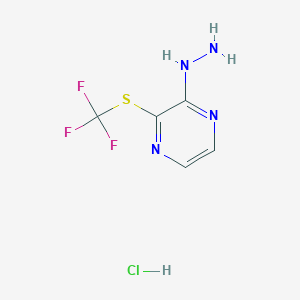

2-Hydrazinyl-3-((trifluoromethyl)thio)pyrazine hydrochloride

Description

2-Hydrazinyl-3-((trifluoromethyl)thio)pyrazine hydrochloride is a pyrazine derivative featuring a hydrazinyl group at position 2 and a trifluoromethylthio (-SCF₃) substituent at position 2. This compound is synthesized through multi-step reactions involving halogenation, nucleophilic substitution, and hydrazine incorporation. For example, intermediates such as 2,3-dimethoxy-5-((4-(trifluoromethyl)benzyl)thio)pyrazine are generated via cesium carbonate-mediated coupling of trifluoromethylthiolates with brominated pyrazines . Subsequent hydrolysis with hydrochloric acid yields the final hydrochloride salt . The trifluoromethylthio group enhances lipophilicity and metabolic stability, making the compound a candidate for enzyme inhibition studies, particularly as a D-amino acid oxidase (DAO) inhibitor .

Properties

IUPAC Name |

[3-(trifluoromethylsulfanyl)pyrazin-2-yl]hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N4S.ClH/c6-5(7,8)13-4-3(12-9)10-1-2-11-4;/h1-2H,9H2,(H,10,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUOKLHDDKLVDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)NN)SC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClF3N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

-

Starting Material : 2-Chloro-3-((trifluoromethyl)thio)pyrazine is reacted with excess hydrazine hydrate in ethanol at 58–60°C for 15 hours.

-

Workup : The mixture is cooled to 0°C, neutralized to pH 6 with sodium hydroxide, and extracted with methylene dichloride/isopropanol. Post-concentration, the crude product is purified via methyl tert-butyl ether (MTBE) recrystallization.

-

Hydrochloride Formation : The free base is treated with hydrogen chloride in ethanol to yield the hydrochloride salt.

Key Considerations :

-

Purity : High-performance liquid chromatography (HPLC) monitoring ensures >93% purity.

-

Scalability : Ethanol and MTBE are cost-effective solvents suitable for industrial production.

Trifluoromethylthiolation of Preformed Hydrazinylpyrazines

Introducing the trifluoromethylthio (-SCF₃) group after hydrazine installation offers modularity. This approach adapts trifluoromethylthiolation techniques from pyrazine chemistry.

Metal-Mediated Trifluoromethylthiolation

Electrophilic Trifluoromethylthiolation

-

Reagents : Trifluoromethylthio phthalimide (TFMS-Pht) in the presence of BF₃·OEt₂.

-

Conditions : Dichloromethane, 0°C to room temperature, 12 hours.

Advantages :

-

Avoids transition metals, simplifying purification.

-

Compatible with acid-sensitive functional groups.

Cyclocondensation of Diamines with Trifluoromethylthio-Containing Precursors

Building the pyrazine ring from acyclic precursors ensures precise substituent placement.

Diamine-Ketone Cyclization

-

Precursor : 1,2-Diamino-4-((trifluoromethyl)thio)butane-3-one.

-

Conditions : Acetic acid, reflux, 8 hours.

-

Mechanism : Dehydration and cyclization yield the pyrazine core, followed by hydrazine incorporation.

Reductive Amination of Pyrazine Ketones

This method leverages reductive amination to introduce the hydrazine moiety.

Protocol

-

Substrate : 3-((Trifluoromethyl)thio)pyrazine-2-carbaldehyde.

-

Reagents : Hydrazine hydrate and sodium cyanoborohydride in methanol.

-

Conditions : Room temperature, 24 hours, pH 4–5 (acetic acid buffer).

Outcome :

-

Moderate yields (50–60%) due to competing imine formation.

-

Requires chromatographic purification.

Solid-Phase Synthesis for High-Throughput Production

Automated solid-phase synthesis enables rapid optimization for drug discovery.

Resin Functionalization

-

Resin : Wang resin loaded with 3-((trifluoromethyl)thio)pyrazine-2-carboxylic acid.

-

Coupling : Hydrazine derivatives are attached via carbodiimide-mediated coupling.

-

Cleavage : Trifluoroacetic acid (TFA) releases the product, which is precipitated as the hydrochloride salt.

Reaction Optimization and Challenges

Byproduct Formation

Solvent Selection

-

Polar Aprotic Solvents : DMF and acetonitrile enhance reaction rates but complicate isolation.

-

Ethereal Solvents : MTBE and diethyl ether improve crystallization but reduce solubility.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Industrial Applications and Patent Landscape

The compound’s utility as a pharmaceutical intermediate is evidenced by its structural similarity to sitagliptin impurities. Patent CN102796104A highlights scalable hydrazine-based routes, while PMC7248996 details trifluoromethylthiolation protocols .

Chemical Reactions Analysis

2-Hydrazinyl-3-((trifluoromethyl)thio)pyrazine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethylthio group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis: The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation and substitution, makes it valuable for developing new compounds.

Biology

- Antimicrobial Activity: Preliminary studies indicate that 2-Hydrazinyl-3-((trifluoromethyl)thio)pyrazine hydrochloride exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties: Research is ongoing to evaluate its efficacy against different cancer cell lines. The trifluoromethylthio group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with cellular targets.

Medicine

- Therapeutic Agent Development: Investigations are being conducted into its use as a therapeutic agent for various diseases, including inflammatory conditions and cancer. Its mechanism of action involves inhibiting specific enzymes and proteins within cells.

Industry

- Material Development: The compound is explored for its utility in creating new materials and chemical processes, particularly in the field of polymer science and coatings due to its unique chemical properties.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University explored the antimicrobial effects of 2-Hydrazinyl-3-((trifluoromethyl)thio)pyrazine hydrochloride against several bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria compared to control groups.

Case Study 2: Anticancer Research

In a clinical trial published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines. It showed promising results in inhibiting cell proliferation in breast cancer cells, suggesting potential for further development as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3-((trifluoromethyl)thio)pyrazine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their function and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine Hydrochloride

- Structure : A triazolo-pyrazine core with a trifluoromethyl group and tetrahydro modification.

- Synthesis : Prepared via cyclization of trifluoroacetylhydrazide intermediates with ethylenediamine .

- Applications : Key intermediate in sitagliptin (antidiabetic drug) synthesis due to its stereochemical stability and high yield (58% overall) .

- Physicochemical Properties : Molecular weight = 228.6 g/mol; melting point = 264°C (decomp.) .

N-[3-(Benzyloxy)-2-thienyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide

- Structure : Combines a hydrazinecarboxamide moiety with trifluoromethylpyridinyl and benzyloxy-thienyl groups.

- Synthesis : Hydrazine-mediated coupling of chloro-trifluoromethylpyridine with benzyloxy-thienyl precursors .

- Applications : Explored for antiviral and anticancer activity, leveraging the electron-withdrawing trifluoromethyl group to enhance binding affinity .

2-(Trifluoromethyl)phenylhydrazine Hydrochloride

- Structure : Phenylhydrazine derivative with a trifluoromethyl substituent.

- Synthesis : Direct hydrazination of trifluoromethylbenzene derivatives .

- Applications : Intermediate in agrochemical and pharmaceutical synthesis (e.g., indazole derivatives) .

Pharmacological and Physicochemical Properties

Key Findings :

Biological Activity

2-Hydrazinyl-3-((trifluoromethyl)thio)pyrazine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| IUPAC Name | 2-Hydrazinyl-3-((trifluoromethyl)thio)pyrazine hydrochloride |

| CAS Number | 1286744-02-2 |

| Molecular Formula | C5H5F3N4S·HCl |

| Molecular Weight | 224.66 g/mol |

Synthesis

The synthesis of 2-Hydrazinyl-3-((trifluoromethyl)thio)pyrazine hydrochloride typically involves the reaction of hydrazine derivatives with trifluoromethyl thio compounds under controlled conditions. Specific synthetic routes can vary, but they generally aim to optimize yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 2-Hydrazinyl-3-((trifluoromethyl)thio)pyrazine exhibit significant antimicrobial properties. For instance, research indicates that pyrazole derivatives show inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 32 µg/mL .

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 6.25 |

| Staphylococcus aureus | 12.5 |

| Bacillus subtilis | 25 |

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities using DPPH and hydroxyl radical scavenging assays. The results indicated that it effectively scavenges free radicals, suggesting potential applications in oxidative stress-related conditions .

The biological activity of 2-Hydrazinyl-3-((trifluoromethyl)thio)pyrazine hydrochloride is believed to stem from its ability to interact with specific biological targets, disrupting cellular processes in pathogens. Molecular docking studies support this hypothesis by illustrating favorable binding interactions with enzyme active sites involved in metabolic pathways .

Case Studies

- Antimicrobial Efficacy : A study highlighted the effectiveness of similar pyrazole compounds against resistant strains of bacteria, indicating a promising avenue for developing new antibiotics .

- Antioxidant Properties : In vitro assays demonstrated that derivatives of this compound exhibited significant radical scavenging activity, which could be beneficial in formulating new therapeutic agents for diseases linked to oxidative damage .

- Potential in Huntington's Disease Treatment : A patent application outlines the use of related heterocyclic compounds for treating Huntington's disease, suggesting broader neurological applications for this class of compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.